1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine
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Overview
Description
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring attached to a prop-1-en-1-yl group substituted with a 4-(2-methylpropyl)phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-Methylpropyl)benzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with prop-1-en-1-yl group in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization with pyrrolidine under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[4-(2-Methylpropyl)phenyl]ethanone
- Phenol, 4-(1-methylpropyl)-
- Benzene, 1-methoxy-4-(1-propenyl)-
Comparison: 1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine is unique due to its specific structural features, such as the presence of a pyrrolidine ring and the prop-1-en-1-yl group. This distinguishes it from similar compounds, which may lack these structural elements and therefore exhibit different chemical and biological properties.
Properties
CAS No. |
67174-34-9 |
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Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
1-[1-[4-(2-methylpropyl)phenyl]prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C17H25N/c1-4-17(18-11-5-6-12-18)16-9-7-15(8-10-16)13-14(2)3/h4,7-10,14H,5-6,11-13H2,1-3H3 |
InChI Key |
HFTCBIZFXPDUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)CC(C)C)N2CCCC2 |
Origin of Product |
United States |
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